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Compound of Interest

(S)-(+)-1-METHOXY-2-
PROPYLAMINE

cat. No.: B1588276

Compound Name:

An In-depth Technical Guide to (S)-(+)-1-Methoxy-2-propylamine for Researchers and Drug
Development Professionals

Core Compound Identity
e Chemical Name: (S)-(+)-1-Methoxy-2-propylamine

« CAS Number: 99636-32-5[1][2][3][4][5]

e Structure:

o

IUPAC Name: (2S)-1-methoxypropan-2-amine[6][7]

o

Molecular Formula: CaH12:NOJ[1][2][4][6][71[8][9]

[¢]

SMILES: COC--INVALID-LINK--N[8][10]

[¢]

INChl Key: NXMXETCTWNXSFG-BYPYZUCNSA-N[1][6][8][10]

Quantitative Data Summary

This section summarizes the key physicochemical and biological activity data for (S)-(+)-1-
Methoxy-2-propylamine.
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Physicochemical Properties

Property Value Source(s)
Molecular Weight 89.14 g/mol (1121141517181
Density 0.844 - 0.845 g/cm3 [6][11]

Boiling Point 98-99°C [6]

Melting Point -95°C [6]

Flash Point 8.5-9°C [6][10]

Optical Rotation

+11.5° (Neat)

[6]

Water Solubility

Fully miscible

[1]31[6]

Enantiomeric Excess

>99.5% (for ChiPros® grade) [10]

Biological Activity and Applications

(S)-(+)-1-Methoxy-2-propylamine serves as a critical chiral intermediate in the synthesis of

various biologically active compounds.

Application Area Target

Reported Efficacy
L Source(s)
of Derivatives

Human Melanocortin-

Ki = 1.8 nM (binding

Obesity Treatment _
4 (MC4) Receptor assays for antagonist)
ICs0 < 100 nM (for
Inflammatory ] some
) p38 MAP Kinase o o
Diseases imidazopyrimidine
derivatives)
o Hepatitis C Virus ICs0 = 3.2 M (in viral
Antiviral o
Polymerase replication assays)
o ) ) Growth inhibition
Antiviral Papilloma Virus [2][8]
demonstrated
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Experimental Protocols

Detailed methodologies for the synthesis of (S)-(+)-1-Methoxy-2-propylamine and its
subsequent use in the preparation of a p38 MAP kinase inhibitor are outlined below.

Biocatalytic Synthesis of (S)-(+)-1-Methoxy-2-
propylamine via Transamination

This protocol describes a common and environmentally friendly method for producing the target
compound with high enantiomeric purity. The process utilizes a transaminase enzyme to
catalyze the asymmetric amination of a prochiral ketone.

Materials:

Methoxyacetone (substrate)

Isopropylamine (amine donor)

w-Transaminase (biocatalyst)

Pyridoxal 5'-phosphate (PLP) (cofactor)

Aqueous buffer (e.g., phosphate buffer, pH 7-8)

Organic solvent (e.g., MTBE) for specific applications

Procedure:

A reaction vessel is charged with an agueous buffer.

e The w-transaminase enzyme and pyridoxal 5'-phosphate cofactor are added and gently
mixed until dissolved.

o Methoxyacetone, the ketone substrate, is added to the mixture.

 |sopropylamine, serving as the amine donor, is then introduced to initiate the reaction. An
excess of the amine donor is typically used to drive the reaction equilibrium towards product
formation.
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e The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH for a specified
duration (e.g., 2-24 hours), with gentle agitation.

» Reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-
Performance Liquid Chromatography (HPLC) to determine the conversion of
methoxyacetone and the enantiomeric excess of the (S)-(+)-1-Methoxy-2-propylamine
product.

» Upon completion, the enzyme may be removed by filtration or centrifugation.

e The product is then isolated from the aqueous solution. Due to its high water solubility and
volatility, this often involves distillation or extraction procedures.

A specific semi-preparative example yielded (S)-1-methoxypropan-2-amine with 88.3%
conversion and 98.6% enantiomeric excess from 150 mM of 1-methoxypropan-2-one over 48
hours using 0.5 mg/mL of MsmeAmDH (an amine dehydrogenase).[6]

Synthesis of Imidazopyrimidine-based p38 MAP Kinase
Inhibitors

(S)-(+)-1-Methoxy-2-propylamine is a key building block for a class of potent p38 MAP kinase
inhibitors. The following is a generalized synthetic scheme.

Step 1: Synthesis of the Imidazopyrimidine Core This step typically involves the condensation
of an aminopyrimidine with a halo-ketone, which is not detailed here as it does not directly
involve the title compound.

Step 2: Introduction of the Chiral Side Chain The primary amine of (S)-(+)-1-Methoxy-2-
propylamine is used to displace a leaving group on the imidazopyrimidine core, forming the
final inhibitor.

Materials:
e Functionalized imidazopyrimidine core (e.g., a chloro- or bromo-substituted derivative)

e (S)-(+)-1-Methoxy-2-propylamine
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e A suitable solvent (e.g., DMF, DMSO)
e A non-nucleophilic base (e.g., DIPEA, K2CO3)

Procedure:

The functionalized imidazopyrimidine core is dissolved in the chosen solvent in a reaction
flask.

e (S)-(+)-1-Methoxy-2-propylamine (typically 1.1 to 1.5 equivalents) and the base (2-3
equivalents) are added to the solution.

e The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours until the
starting material is consumed, as monitored by TLC or LC-MS.

 After cooling to room temperature, the reaction mixture is typically diluted with water and
extracted with an organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2S0a4
or MgSQa.), filtered, and concentrated under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to yield the final
p38 MAP kinase inhibitor.

Visualizations

The following diagrams illustrate key processes and pathways related to (S)-(+)-1-Methoxy-2-
propylamine.
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Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.
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Caption: Use as a key intermediate in drug synthesis.
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Caption: Mechanism of action for derived p38 MAPK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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